N-Methyl-N-(4-nitrophenyl)benzenesulfonamide
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Overview
Description
N-Methyl-N-(4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with 4-nitrobenzene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-N-(4-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-4-nitrophenyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
N-Methyl-4-nitrobenzenesulfonamide: Lacks the additional benzene ring, making it structurally simpler.
Benzenamine, N-methyl-4-nitro-: Contains an amine group instead of a sulfonamide group.
Uniqueness
N-Methyl-N-(4-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a nitro group and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c1-14(11-7-9-12(10-8-11)15(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
VIZVRLZFPSMGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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